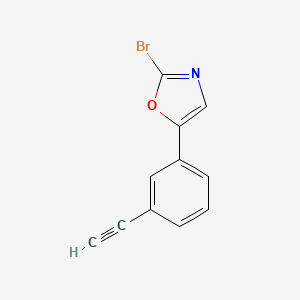

2-Bromo-5-(3-ethynylphenyl)oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

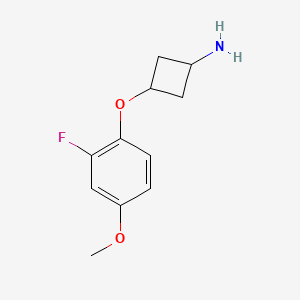

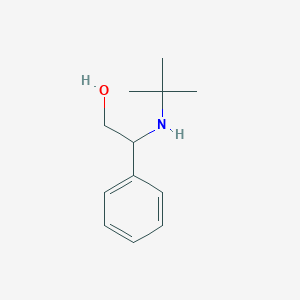

2-Bromo-5-(3-ethynylphenyl)oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its five-membered ring structure. This compound is part of the oxazole family, which is known for its diverse biological and pharmacological activities. The presence of a bromine atom and an ethynyl group attached to the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(3-ethynylphenyl)oxazole can be achieved through several methods. One common approach involves the use of palladium-catalyzed direct arylation of oxazoles. This method allows for the regioselective introduction of aryl groups at specific positions on the oxazole ring. For example, the reaction of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro (hetero)aromatics in the presence of a palladium catalyst can yield 2,5-disubstituted oxazoles .

Another method involves the use of tosylmethyl isocyanide (TosMIC) in the Van Leusen oxazole synthesis. This approach allows for the preparation of 4,5-disubstituted oxazoles in high yields. The reaction typically involves the use of aliphatic halides and various aldehydes in ionic liquids, which can be reused as solvents for multiple runs without significant loss of yields

Properties

Molecular Formula |

C11H6BrNO |

|---|---|

Molecular Weight |

248.07 g/mol |

IUPAC Name |

2-bromo-5-(3-ethynylphenyl)-1,3-oxazole |

InChI |

InChI=1S/C11H6BrNO/c1-2-8-4-3-5-9(6-8)10-7-13-11(12)14-10/h1,3-7H |

InChI Key |

YZRIJOUSBHJSDK-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC=C1)C2=CN=C(O2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12963057.png)

![tert-Butyl 1-oxotetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B12963087.png)